molecular formula C13H11NOS B2702351 5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole CAS No. 338780-30-6

5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole

Cat. No.: B2702351
CAS No.: 338780-30-6
M. Wt: 229.3
InChI Key: ASTYTUNDXSJUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-5H-thieno[2,3-c]pyrrole is a heterocyclic compound that features a thieno[2,3-c]pyrrole core with a 4-methoxyphenyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(4-methoxyphenyl)thiophene-3-carbaldehyde with an amine source under acidic or basic conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-5H-thieno[2,3-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-c]pyrrole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-5H-thieno[2,3-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • Dithieno[3,2-b:2′,3′-d]pyrrole derivatives

Uniqueness

5-(4-Methoxyphenyl)-5H-thieno[2,3-c]pyrrole is unique due to its thieno[2,3-c]pyrrole core, which imparts distinct electronic and structural properties compared to similar compounds like indoles and imidazoles. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

IUPAC Name

5-(4-methoxyphenyl)thieno[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-15-12-4-2-11(3-5-12)14-8-10-6-7-16-13(10)9-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTYTUNDXSJUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C3C=CSC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.